molecular formula C14H19NO4 B8163661 Tert-butyl 3-oxo-3-phenylpropoxycarbamate

Tert-butyl 3-oxo-3-phenylpropoxycarbamate

Cat. No. B8163661
M. Wt: 265.30 g/mol
InChI Key: ORTGNOYYUJRCQC-UHFFFAOYSA-N
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Patent
US08324257B2

Procedure details

To a cooled (0° C.) solution of tert-butyl hydroxycarbamate (1.90 g, 14.2 mmol) in THF (30 mL) was added NaH (0.285 g, 11.9 mmol). After stirring at 0° C. for 5 minutes and at room temperature for 10 minutes, the mixture was added to a solution of 3-chloro-1-phenylpropan-1-one (2.00 g, 11.9 mmol) in THF (10 mL). After stirring at room temperature for 30 minutes, the mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was chromatographed (20% ethyl acetate in hexanes) to provide the product (2.20 g, 69%) as a white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.285 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].[H-].[Na+].Cl[CH2:13][CH2:14][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:16]>C1COCC1>[O:16]=[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:14][CH2:13][O:1][NH:2][C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ONC(OC(C)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.285 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 5 minutes and at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CCONC(OC(C)(C)C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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